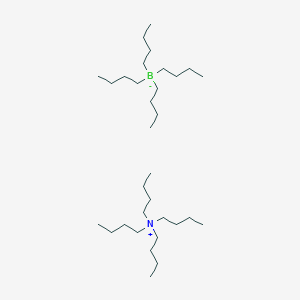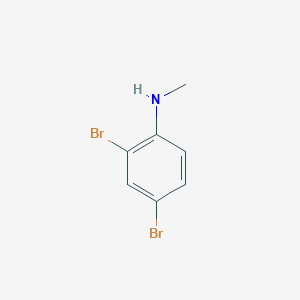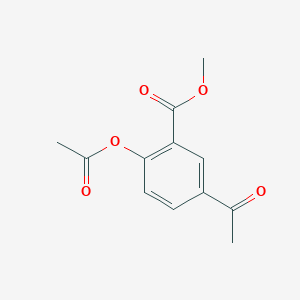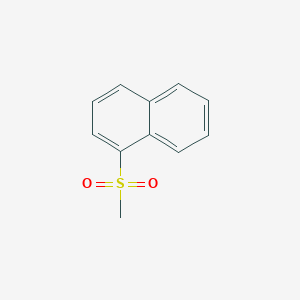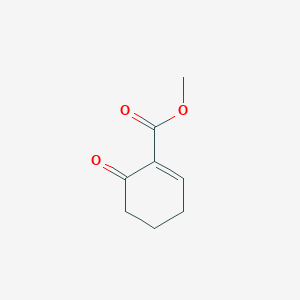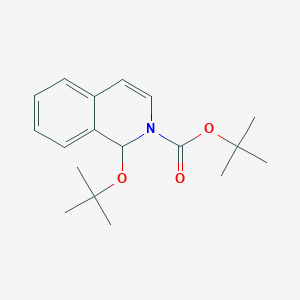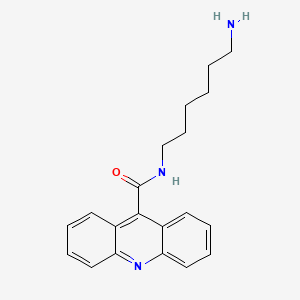
N-(6-aminohexyl)acridine-9-carboxamide
Overview
Description
N-(6-aminohexyl)acridine-9-carboxamide, also known as AHA or MLR-1023, is a small molecule that has been widely used in scientific research as a fluorescent probe and a DNA intercalator. AHA has a unique structure that makes it an excellent tool for studying DNA structure, function, and interactions.
Mechanism Of Action
N-(6-aminohexyl)acridine-9-carboxamide intercalates into DNA and RNA by stacking between the base pairs. This interaction causes a significant increase in fluorescence due to the restriction of the molecule's rotation. N-(6-aminohexyl)acridine-9-carboxamide can also bind to the minor groove of DNA, which can cause a conformational change in the DNA structure.
Biochemical And Physiological Effects
N-(6-aminohexyl)acridine-9-carboxamide has been shown to have little to no toxicity in vitro and in vivo. N-(6-aminohexyl)acridine-9-carboxamide has been used in a variety of cell types, including cancer cells, and has been shown to have minimal effects on cell viability. N-(6-aminohexyl)acridine-9-carboxamide has been shown to be a potent inhibitor of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Advantages And Limitations For Lab Experiments
N-(6-aminohexyl)acridine-9-carboxamide has several advantages as a research tool, including its high fluorescence intensity, its ability to intercalate into DNA and RNA, and its low toxicity. However, N-(6-aminohexyl)acridine-9-carboxamide has some limitations, including its low solubility in water and its tendency to aggregate at high concentrations.
Future Directions
There are several future directions for the use of N-(6-aminohexyl)acridine-9-carboxamide in scientific research. One direction is the development of new N-(6-aminohexyl)acridine-9-carboxamide derivatives with improved solubility and fluorescence properties. Another direction is the use of N-(6-aminohexyl)acridine-9-carboxamide in live-cell imaging studies, which would require the development of new N-(6-aminohexyl)acridine-9-carboxamide derivatives that can penetrate cell membranes. Finally, N-(6-aminohexyl)acridine-9-carboxamide could be used in combination with other fluorescent probes to study DNA and RNA interactions in real-time.
Scientific Research Applications
N-(6-aminohexyl)acridine-9-carboxamide has been used extensively in scientific research as a fluorescent probe for DNA and RNA. N-(6-aminohexyl)acridine-9-carboxamide can intercalate into DNA and RNA, which causes a significant increase in fluorescence. This property has been used to study DNA and RNA structure, function, and interactions. N-(6-aminohexyl)acridine-9-carboxamide has also been used as a tool for detecting DNA damage and for studying the effects of DNA-binding proteins.
properties
IUPAC Name |
N-(6-aminohexyl)acridine-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c21-13-7-1-2-8-14-22-20(24)19-15-9-3-5-11-17(15)23-18-12-6-4-10-16(18)19/h3-6,9-12H,1-2,7-8,13-14,21H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVOZVNUQGIFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)NCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445882 | |
| Record name | N-(6-aminohexyl)acridine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-aminohexyl)acridine-9-carboxamide | |
CAS RN |
259221-99-3 | |
| Record name | N-(6-aminohexyl)acridine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



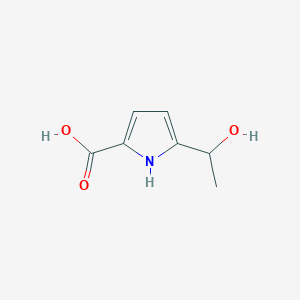
![6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde](/img/structure/B1610044.png)
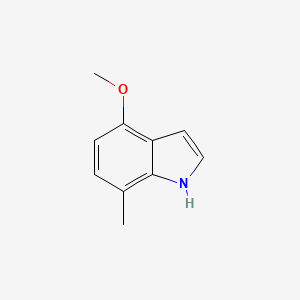
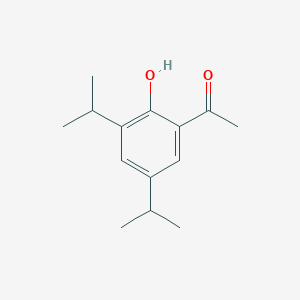
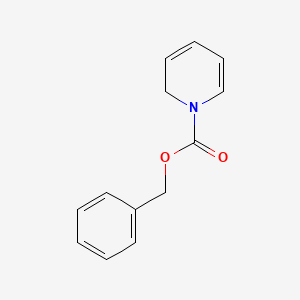
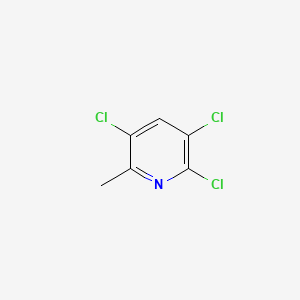
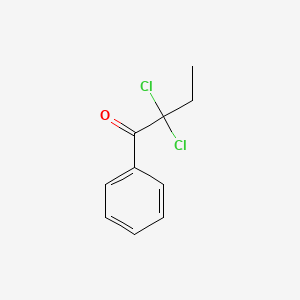
![Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1610056.png)
